Octahydro-4,7-methano-1H-indenecarboxylic acid
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Overview
Description
Octahydro-4,7-methano-1H-indenecarboxylic acid: is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol . It is known for its unique structure, which includes a tricyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-4,7-methano-1H-indenecarboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: : Octahydro-4,7-methano-1H-indenecarboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Amines, thiols
Scientific Research Applications
Octahydro-4,7-methano-1H-indenecarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-4,7-methano-indene-5-aldehydes: These compounds are used in perfume compositions and have similar structural features.
4,7-Methano-1H-indene, octahydro-: This compound shares a similar tricyclic framework and is used in various chemical applications.
Uniqueness: : Octahydro-4,7-methano-1H-indenecarboxylic acid is unique due to its specific tricyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
30772-72-6 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2,(H,12,13) |
InChI Key |
ONBQOCZVFSXWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)C(=O)O |
Origin of Product |
United States |
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